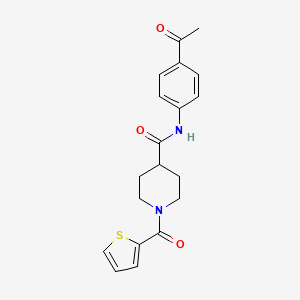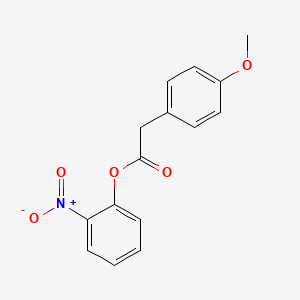![molecular formula C19H15ClO4 B5726481 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5726481.png)
6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as Coumarin 151, is a synthetic compound with a molecular formula C24H19ClO4. It is a derivative of coumarin, which is a natural compound found in many plants. Coumarin 151 has been extensively studied for its various applications in scientific research.
科学的研究の応用
6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151 has been used in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use in treating Alzheimer's disease and diabetes. 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151 has been used as a fluorescent probe for detecting metal ions in biological systems. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment.
作用機序
The mechanism of action of 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151 is not fully understood. It is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and growth factors. It may also induce apoptosis in cancer cells by activating caspase enzymes. 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151 has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This may contribute to its potential use in treating Alzheimer's disease.
Biochemical and Physiological Effects:
6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in inflammation and oxidative stress. It has also been found to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer progression. 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151 has been found to increase glucose uptake in muscle cells, which may contribute to its potential use in treating diabetes.
実験室実験の利点と制限
6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high fluorescence quantum yield, which makes it a useful fluorescent probe for detecting metal ions. However, 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151 has some limitations for lab experiments. It has low solubility in water, which may limit its use in biological systems. It also has potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for the study of 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151. It may be studied further for its potential use in treating Alzheimer's disease and diabetes. Its anti-inflammatory and anti-tumor activities may be explored further for the development of new therapies. 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151 may also be modified to improve its solubility and reduce its toxicity. Its potential use as a photosensitizer in photodynamic therapy may also be explored further. Overall, 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151 has a wide range of potential applications in scientific research and holds promise for the development of new therapies.
合成法
6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151 can be synthesized using a multi-step process. The first step involves the synthesis of 6-chloro-4-methyl-2H-chromen-2-one, which is then reacted with 4-methylphenacyl bromide to obtain 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The final product is obtained by purification using column chromatography.
特性
IUPAC Name |
6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-11-3-5-13(6-4-11)16(21)10-23-18-9-17-14(8-15(18)20)12(2)7-19(22)24-17/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUDGBPACFUAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=C(C=C3C(=CC(=O)OC3=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5726426.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5726440.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5726448.png)
![methyl 5-{[2-(1-propen-1-yl)phenoxy]methyl}-2-furoate](/img/structure/B5726461.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5726475.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-N-methylbenzamide](/img/structure/B5726501.png)

